Senegenic acid

描述

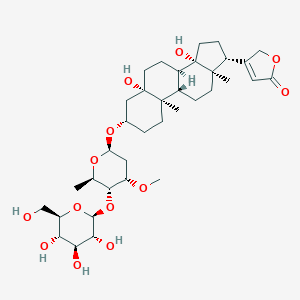

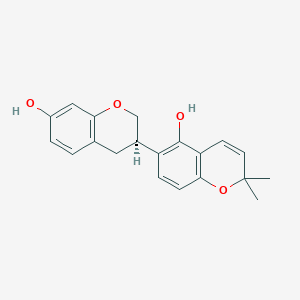

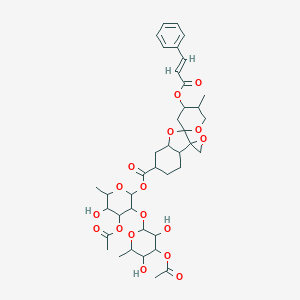

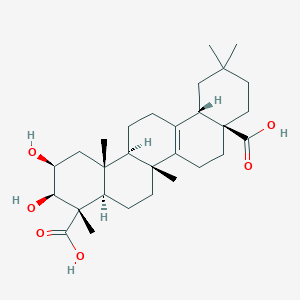

Senegenic acid is a triterpenoid saponin, known for its significant biological activities. It is one of the major active constituents of Polygala tenuifolia, a traditional Chinese medicinal herb. The molecular formula of polygalic acid is C29H44O6, and it has a molecular weight of 488.665 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

Senegenic acid can be synthesized through various chemical reactions involving triterpenoid precursors. The synthesis typically involves hydroxylation and carboxylation reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of polygalic acid often involves extraction from the roots of Polygala tenuifolia. The roots are collected, cleaned, and dried before undergoing extraction processes using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate polygalic acid .

化学反应分析

Types of Reactions

Senegenic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.

Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of polygalic acid, which can have different biological activities and applications .

科学研究应用

Senegenic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antiviral activities

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

作用机制

Senegenic acid exerts its effects through various molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in inflammation, oxidative stress, and viral replication. For example, it has been shown to inhibit the activity of the African swine fever virus polymerase by binding to its DNA-binding pocket . Additionally, it reduces oxidative stress and inflammation by modulating the activity of enzymes and cytokines involved in these processes .

相似化合物的比较

Senegenic acid is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:

Salvianolic acid B: Known for its antioxidant properties.

Parishin E: Exhibits neuroprotective effects.

Loganic acid: Has anti-inflammatory and antioxidant activities.

Abrine: Known for its antiviral properties.

属性

IUPAC Name |

(2S,3R,4S,4aR,6aR,8aS,12aS,14aR,14bR)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O6/c1-25(2)12-13-29(24(34)35)11-8-17-16(18(29)14-25)6-7-20-26(17,3)10-9-21-27(20,4)15-19(30)22(31)28(21,5)23(32)33/h18-22,30-31H,6-15H2,1-5H3,(H,32,33)(H,34,35)/t18-,19-,20-,21+,22-,26-,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRKWGPIZJDNHC-LUNVCWBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701184426 | |

| Record name | (2β,3β,4α)-2,3-Dihydroxy-27-norolean-13-ene-23,28-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701184426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260-04-4 | |

| Record name | (2β,3β,4α)-2,3-Dihydroxy-27-norolean-13-ene-23,28-dioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polygalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001260044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2β,3β,4α)-2,3-Dihydroxy-27-norolean-13-ene-23,28-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701184426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POLYGALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCC6WEA55L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Polygalic acid's absorption pathway, and how does it relate to its potential effects on gastrointestinal motility?

A1: Research suggests that Polygalic acid, a major bioactive compound found in Polygala tenuifolia, is absorbed primarily through the gastrointestinal tract. Studies using a rat model observed that after oral administration of Polygala tenuifolia decoction, Polygalic acid concentrations peaked first in the gastric juice, followed by the intestinal fluid, with significantly higher levels maintained in the intestinal fluid compared to plasma []. This suggests a potential enterohepatic circulation of Polygalic acid. It was observed that Polygala tenuifolia decoction could inhibit gastrointestinal motility in mice, possibly due to the prolonged presence of Polygalic acid aglycone in the intestinal juice, though the exact mechanism remains unclear [].

Q2: How does the environment influence the production of Polygalic acid in Polygala tenuifolia?

A3: Environmental factors significantly influence the quality and yield of Polygalic acid in Polygala tenuifolia. Research has identified specific climate and soil factors that correlate with the content of Polygalic acid in the plant. For instance, annual sunshine hours and non-frost days show a linear relationship with Polygalic acid content []. Similarly, soil factors like available phosphorus and soil water content also demonstrate a strong correlation with Polygalic acid levels []. This highlights the importance of optimizing these environmental factors for cultivating high-quality Polygala tenuifolia with optimal Polygalic acid content.

Q3: What analytical techniques are commonly employed to study Polygalic acid in biological samples?

A4: High-performance liquid chromatography (HPLC) is widely used to quantify Polygalic acid levels in plant material and biological samples. This technique helps researchers understand the distribution of Polygalic acid within the plant and its absorption and metabolism in animal models [, , , ]. Additionally, HPLC coupled with electrospray ionization multi-stage tandem mass spectrometry (HPLC-ESI-MSn) offers a sensitive and accurate method for identifying and characterizing Polygalic acid and its metabolites in biological matrices like urine, offering insights into its metabolic pathways [].

Q4: What is known about the distribution of Polygalic acid within the Polygala plant?

A5: The concentration of Polygalic acid varies significantly within different parts of the Polygala plant. Research suggests that the root bark, particularly the broken root skin, contains the highest concentration of Polygalic acid []. This finding is crucial for optimizing extraction methods and ensuring a high yield of this valuable compound from Polygala species.

Q5: Are there alternative medicinal plants that contain Polygalic acid or similar bioactive compounds?

A6: While Polygalic acid is predominantly found in Polygala species, other plants contain structurally similar bioactive compounds. For instance, Crocosmia × crocosmiiflora 'Lucifer' tubers have shown an increased accumulation of Polygalic acid after treatment with gibberellic acid (GA3) []. This finding opens up possibilities for exploring alternative plant sources for this potentially valuable compound, offering new avenues for research and development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。